molecular formula C18H13FN2O2 B5001207 2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone

2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone

Cat. No.: B5001207
M. Wt: 308.3 g/mol
InChI Key: PJSUXZNTOKSIJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinoline precursors separately, followed by their coupling under specific conditions . For instance, the indole derivative can be synthesized through electrophilic substitution reactions, while the quinoline derivative can be prepared via Friedländer synthesis .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The indole and quinoline moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-6-fluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c19-12-5-6-15-13(9-12)17(22)14(10-20-15)18(23)21-8-7-11-3-1-2-4-16(11)21/h1-6,9-10H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSUXZNTOKSIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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